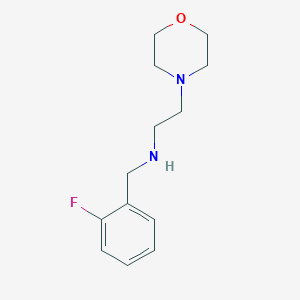

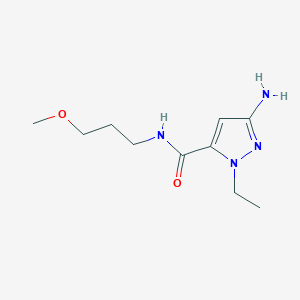

![molecular formula C26H28ClN5O B3017499 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862487-75-0](/img/structure/B3017499.png)

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrazolopyrimidine derivative, a class of compounds known for their diverse pharmacological properties. The structure of this compound suggests potential biological activity, given the presence of a piperazine ring and a chloro-methoxybenzyl moiety, which are often found in molecules with significant pharmacological profiles.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves starting from methyl 5-amino-1H-pyrazole-4-carboxylate, followed by several steps including treatment with POCl3 to introduce a chloro group, and subsequent reactions with amines or alcohols to yield various substituted derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, with specific reagents chosen to introduce the 5-chloro-2-methoxybenzyl and piperazinyl substituents at the appropriate positions on the pyrazolopyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by a fused pyrazole and pyrimidine ring system. Substituents on this core can significantly affect the molecule's binding affinity to various receptors. For example, derivatives substituted at the 5-position with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties have been synthesized to target human adenosine receptors, with varying degrees of affinity and selectivity . The presence of a piperazine ring, as seen in the compound of interest, is known to influence the binding to receptors, potentially enhancing the pharmacological profile.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidine derivatives can be influenced by the nature of the substituents. For example, the chloro group in the 7-position of the pyrazolopyrimidine core can be highly reactive, allowing for further functionalization through nucleophilic substitution reactions with amines or alcohols . The piperazine moiety can also undergo reactions, such as alkylation, to yield various N-substituted piperazines, which can further modulate the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are determined by their molecular structure. The presence of substituents like chloro, methoxy, and piperazine can affect the compound's solubility, stability, and overall reactivity. For instance, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The piperazine ring can act as a base, participating in protonation-deprotonation equilibria, which can influence the compound's solubility and its interaction with biological targets .

Scientific Research Applications

Adenosine Receptor Affinity

Research on derivatives of the pyrazolo[4,3-d]pyrimidine core, including structures similar to "7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine," shows that modifications at the 5-position can significantly affect their affinity and selectivity for human adenosine A1 and A2A receptors. These compounds exhibit varied affinities for these receptors, with some showing nanomolar affinity levels, indicating potential therapeutic applications in modulating adenosine receptor activity (Squarcialupi et al., 2017).

Synthesis and Bioactivity

Another study focused on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. This research underscores the versatility of pyrimidine derivatives in synthesizing compounds with significant biological activities, potentially including derivatives of "this compound" (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of certain pyrazolo[1,5-a]pyrimidine derivatives have been explored, indicating that modifications to the core structure can yield compounds with targeted bioactivity against specific cancer cell lines and microbial strains. This suggests a potential avenue for developing new therapeutic agents based on the chemical structure of "this compound" (Al-Turkistani et al., 2011).

properties

IUPAC Name |

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN5O/c1-18-15-24(32-26(28-18)25(19(2)29-32)20-7-5-4-6-8-20)31-13-11-30(12-14-31)17-21-16-22(27)9-10-23(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOPFPMQEJDDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)

![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)

![(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3017428.png)

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)